N-Acetyl-D-glucosamine 6-phosphate

Descripción general

Descripción

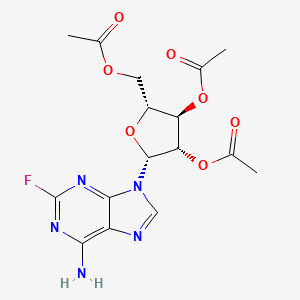

N-acetil-D-glucosamina-6-fosfato es un derivado de la glucosamina, un aminoazúcar que desempeña un papel crucial en el metabolismo de los aminoazúcares. Es un intermedio en la biosíntesis de amino-azúcar-nucleótidos y está involucrado en varias vías metabólicas tanto en organismos procariotas como eucariotas . Este compuesto es esencial para la asimilación de N-acetilglucosamina, un monómero de la quitina, que es un componente principal de los exoesqueletos de los artrópodos y las paredes celulares de los hongos .

Mecanismo De Acción

N-acetil-D-glucosamina-6-fosfato ejerce sus efectos a través de varios mecanismos:

Compuestos similares:

Glucosamina-6-fosfato: Un producto directo de la desacetilación de N-acetil-D-glucosamina-6-fosfato.

Fructosa-6-fosfato: Un producto de la isomerización de glucosamina-6-fosfato.

N-acetilglucosamina: El compuesto madre del que se deriva N-acetil-D-glucosamina-6-fosfato.

Singularidad: N-acetil-D-glucosamina-6-fosfato es singular debido a su papel como intermedio en la biosíntesis de amino-azúcar-nucleótidos y su participación en múltiples vías metabólicas. Su capacidad de sufrir reacciones de desacetilación e isomerización lo convierte en un compuesto versátil en la investigación bioquímica .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-D-glucosamine 6-phosphate is involved in several biochemical reactions. It is synthesized from N-acetyl-D-glucosamine by the enzyme N-acetyl-D-glucosamine kinase . This compound can be converted into glucosamine 6-phosphate and acetic acid by the enzyme putative N-acetylglucosamine-6-phosphate deacetylase . Additionally, this compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It plays a significant role in protein glycosylation, glycolipid synthesis, and the formation of glycosaminoglycans . These processes are essential for maintaining cell structure, signaling, and metabolism. The compound also affects cell signaling pathways by modulating the levels of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is a key regulator of protein glycosylation . Alterations in the levels of this compound can impact gene expression and cellular metabolism, leading to various physiological effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. The compound binds to enzymes such as glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, facilitating their catalytic activities . These interactions result in the conversion of this compound into other metabolites, which are essential for cellular functions. Additionally, the compound can modulate enzyme activities through allosteric regulation, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of specific enzymes . Long-term studies have shown that this compound can impact cellular functions, such as protein glycosylation and metabolic regulation, over extended periods . These temporal effects are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance cellular functions, such as protein glycosylation and metabolic regulation . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway, which utilizes substrates such as fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate (UTP) to synthesize UDP-GlcNAc . This pathway is crucial for the production of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for cellular functions . The compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, to regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound in various cellular compartments, including the cytoplasm and endoplasmic reticulum . The distribution of this compound is essential for its role in protein glycosylation and metabolic regulation.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity and function in protein glycosylation and metabolic regulation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: N-acetil-D-glucosamina-6-fosfato se puede sintetizar mediante la fosforilación de N-acetil-D-glucosamina utilizando quinasas específicas. La reacción generalmente implica el uso de trifosfato de adenosina (ATP) como donante de fosfato y está catalizada por la N-acetilglucosamina quinasa .

Métodos de producción industrial: La producción industrial de N-acetil-D-glucosamina-6-fosfato a menudo involucra procesos de fermentación microbiana. Se cultivan cepas específicas de bacterias u hongos que poseen la maquinaria enzimática necesaria en medios que contienen N-acetil-D-glucosamina. El compuesto se extrae y purifica luego del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones: N-acetil-D-glucosamina-6-fosfato experimenta varios tipos de reacciones químicas, que incluyen:

Desacetilación: Catalizada por N-acetilglucosamina-6-fosfato desacetilasa, lo que resulta en la formación de glucosamina-6-fosfato y acetato.

Isomerización: Catalizada por glucosamina-6-fosfato isomerasa, convirtiendo glucosamina-6-fosfato en fructosa-6-fosfato.

Reactivos y condiciones comunes:

Desacetilación: Requiere la enzima N-acetilglucosamina-6-fosfato desacetilasa y agua como reactivo.

Isomerización: Requiere la enzima glucosamina-6-fosfato isomerasa.

Productos principales:

Desacetilación: Produce glucosamina-6-fosfato y acetato.

Isomerización: Produce fructosa-6-fosfato y ion amonio.

Aplicaciones Científicas De Investigación

N-acetil-D-glucosamina-6-fosfato tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Glucosamine-6-phosphate: A direct product of the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Fructose-6-phosphate: A product of the isomerization of glucosamine-6-phosphate.

N-acetylglucosamine: The parent compound from which N-acetyl-D-glucosamine-6-phosphate is derived.

Uniqueness: N-acetyl-D-glucosamine-6-phosphate is unique due to its role as an intermediate in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions makes it a versatile compound in biochemical research .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL](/img/structure/B3067834.png)

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3067852.png)